molecular formula C13H12ClN3S B5711593 N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea

N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea

Cat. No. B5711593
M. Wt: 277.77 g/mol
InChI Key: YCZRGAOYIJGEPV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMT is a thiourea derivative that has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea exerts its pharmacological effects by modulating various signaling pathways and enzymes. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. One area of research is to further elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. This could involve studying its effects on various signaling pathways and enzymes. Another area of research is to explore the potential use of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea in the treatment of neurodegenerative disorders. Finally, future research could focus on developing more effective formulations of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea that address its solubility and half-life limitations.

Synthesis Methods

N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized through a multi-step process starting from 3-chlorobenzoyl chloride and 2-pyridinemethanol. The first step involves the reaction of 3-chlorobenzoyl chloride with thiourea to form 3-chlorobenzoylthiourea. This intermediate is then reacted with 2-pyridinemethanol in the presence of a base to give N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3S/c14-10-4-3-6-11(8-10)17-13(18)16-9-12-5-1-2-7-15-12/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRGAOYIJGEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea

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